molecular formula C18H17N3O3S B270075 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide

2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B270075
M. Wt: 355.4 g/mol
InChI Key: NICAAAASJZNXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfide derivative of 1,3,4-oxadiazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also modulate various signaling pathways involved in cancer development and progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has been reported to exhibit several biochemical and physiological effects. It has shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It also exhibits potent anti-cancer and anti-inflammatory activities, making it a promising candidate for further research. However, the limitations of the compound include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions can be explored for 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide. One potential direction is to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another direction is to explore its mechanism of action in more detail, including its effects on various signaling pathways and cellular processes. Additionally, the compound's potential toxicity and pharmacokinetic properties can be further investigated to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 5-(1-naphthyl)-1,3,4-oxadiazol-2-amine with 2-chloroethyl morpholine hydrochloride in the presence of potassium carbonate. The reaction is carried out in dry acetonitrile at room temperature for several hours. The resulting product is then purified by column chromatography to obtain 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide in high yield and purity.

Scientific Research Applications

2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It also showed anti-inflammatory and anti-oxidant activities in vitro and in vivo.

properties

Product Name

2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C18H17N3O3S/c22-16(21-8-10-23-11-9-21)12-25-18-20-19-17(24-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2

InChI Key

NICAAAASJZNXKW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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